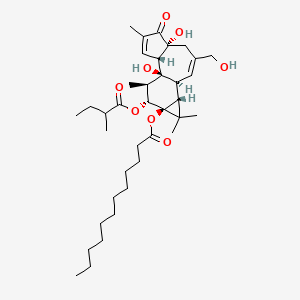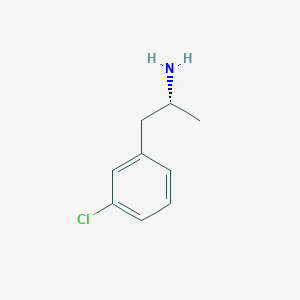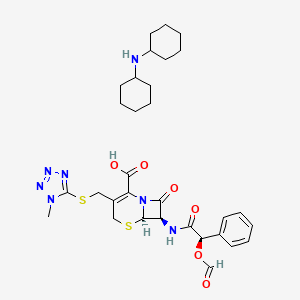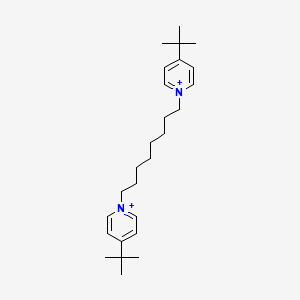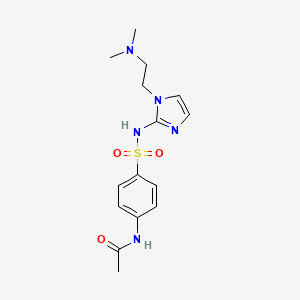
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfonamide group, and a dimethylaminoethyl side chain, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-1H-imidazole-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of dihydrofolate reductase (DHFR) disrupts the folate pathway, leading to impaired DNA synthesis and cell proliferation . The compound’s sulfonamide group plays a crucial role in binding to the active site of the enzyme, while the imidazole ring and dimethylaminoethyl side chain enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound features a bromine atom instead of the imidazole and dimethylaminoethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar in structure but lacks the imidazole ring and dimethylaminoethyl side chain, leading to variations in biological activity and mechanism of action.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core instead of the imidazole ring, used in different applications such as photoinitiators.
Uniqueness
The uniqueness of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and its potential as an antimicrobial and anticancer agent make it a valuable compound in scientific research and pharmaceutical development.
Eigenschaften
CAS-Nummer |
71795-45-4 |
|---|---|
Molekularformel |
C15H21N5O3S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[4-[[1-[2-(dimethylamino)ethyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H21N5O3S/c1-12(21)17-13-4-6-14(7-5-13)24(22,23)18-15-16-8-9-20(15)11-10-19(2)3/h4-9H,10-11H2,1-3H3,(H,16,18)(H,17,21) |
InChI-Schlüssel |
YSAIPEGHJISNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



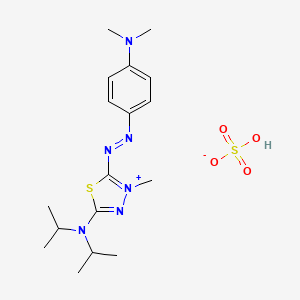


![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
